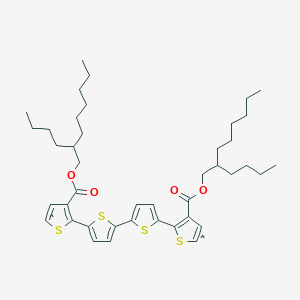
(R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny) is a complex organic compound featuring a combination of diphenylphosphanyl, phenyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny) typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphanyl chloride with a suitable phenyl-substituted amine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting intermediate is then reacted with 2-methylpropane-2-sulfinamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny) involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways. Additionally, the sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphanyl derivatives: Compounds with similar phosphanyl groups.
Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.
Sulfinamide derivatives: Compounds containing sulfinamide groups.
Uniqueness
®-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide phenyl)(pheny) is unique due to its combination of diphenylphosphanyl, phenyl, and sulfinamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C29H30NOPS |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33?/m0/s1 |
InChI Key |
RTEPAEFPZJXJEI-YCIOTGQKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


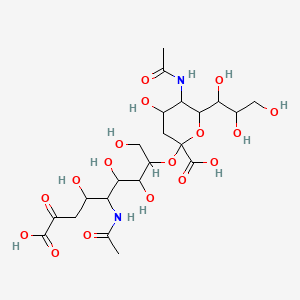

![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
![1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B12306249.png)
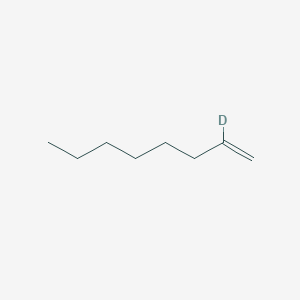

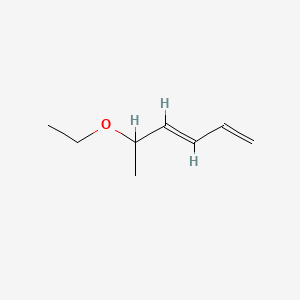
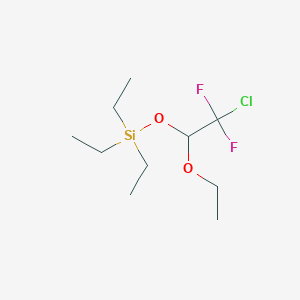
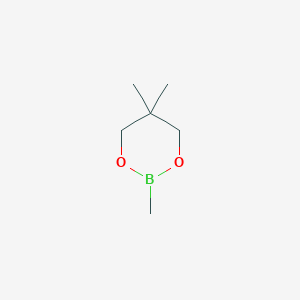
![1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B12306291.png)
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)
![2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12306296.png)

